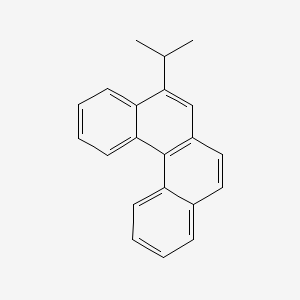

BENZO(c)PHENANTHRENE, 5-ISOPROPYL-

Description

Properties

CAS No. |

63020-53-1 |

|---|---|

Molecular Formula |

C21H18 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

5-propan-2-ylbenzo[c]phenanthrene |

InChI |

InChI=1S/C21H18/c1-14(2)20-13-16-12-11-15-7-3-4-8-17(15)21(16)19-10-6-5-9-18(19)20/h3-14H,1-2H3 |

InChI Key |

RESRCWGRKNPWHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |

Origin of Product |

United States |

Preparation Methods

Iron(III)-Catalyzed Carbonyl-Olefin Metathesis

One of the most efficient and modern approaches to synthesize benzo(c)phenanthrene derivatives, including the 5-isopropyl-substituted compound, is via iron(III)-catalyzed carbonyl-olefin metathesis. This method involves the intramolecular reaction of biaryl aldehydes bearing alkyl substituents under Lewis acid catalysis to form the polycyclic aromatic framework.

- Catalyst and Conditions : FeCl3 at 5 mol% loading in solvents such as dichloroethane or toluene.

- Yields : The reaction yields benzo(c)phenanthrene derivatives in high yields, typically around 79% for the isopropyl-substituted substrate (entry 3, Table 3 in the referenced study).

- Substrate Scope : The method tolerates sterically demanding groups such as isopropyl and tert-butyl moieties, with the isopropyl-substituted substrate converting efficiently at mild conditions.

- Mechanism : The Lewis acid activates the carbonyl group, facilitating a metathesis with the olefinic moiety to form the fused aromatic system.

Table 1: Selected Reaction Conditions and Yields for Benzo(c)phenanthrene Derivatives via FeCl3-Catalyzed Metathesis

| Entry | Substrate Substituent | Catalyst (mol%) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | Isopropyl (5-position) | 5 | Dichloroethane | Ambient | 79 |

| 2 | tert-Butyl | 5 | Dichloroethane | Elevated | 55 |

| 3 | Phenyl | 5 | Dichloroethane | Ambient | High (not specified) |

| 4 | Naphthyl | 5 | Dichloroethane | Ambient | High (not specified) |

Note: Elevated temperatures were required for bulkier substituents like tert-butyl for efficient conversion.

Synthesis of 1,12-Diisopropylbenzo[c]phenanthrene Derivatives

Another related preparation involves the synthesis of 1,12-diisopropylbenzo[c]phenanthrenes, which includes the 5-isopropyl substitution pattern as part of the overall structure.

- Method : Multi-step synthesis involving functional group transformations and resolution of diastereomers.

- Structural Analysis : X-ray crystallography confirmed that the isopropyl group, despite being bulkier than methyl, causes less strain than smaller alkyl groups, facilitating stable polycyclic structures.

- Applications : These derivatives are studied for their optically active properties, indicating potential uses in chiral materials and sensors.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| FeCl3-Catalyzed Carbonyl-Olefin Metathesis | FeCl3 (5 mol%), dichloroethane/toluene | Ambient to elevated temp. | 79 (isopropyl) | Efficient for sterically hindered substrates |

| Alternative Lewis Acids | GaCl3, AlCl3 | Similar to FeCl3 | 88-93 | Slightly lower or comparable yields |

| Multi-step Synthesis of Diisopropyl Derivatives | Various organic reagents | Multi-step, including resolution | Not specified | Structural studies confirm stability |

| Solvent Extraction & Purification | Acetonitrile, benzene, etc. | Ultrasonic/Soxhlet extraction | N/A | For isolation and analysis |

| Phenanthrene Microparticle Formation | Melting, homogenization | 101 °C, high shear | N/A | Potential for material processing |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: BENZO©PHENANTHRENE, 5-ISOPROPYL- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C). This reaction can convert the aromatic rings into partially or fully hydrogenated products.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at various positions on the aromatic rings. Common reagents include nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, elevated pressure and temperature.

Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst for nitration.

Major Products:

Oxidation: Quinones, carboxylic acids.

Reduction: Hydrogenated derivatives.

Substitution: Nitrobenzo[c]phenanthrene, halogenated benzo[c]phenanthrene.

Scientific Research Applications

BENZO(c)PHENANTHRENE, 5-ISOPROPYL- has several applications in scientific research. It is a polycyclic aromatic hydrocarbon (PAH) . PAHs are a class of organic compounds containing multiple fused aromatic rings, and they are common pollutants .

Scientific Research Applications

BENZO(c)PHENANTHRENE, 5-ISOPROPYL- is used in scientific research across chemistry, biology, medicine, and industry.

Chemistry

- It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.

Biology

- It is investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects. The compound can form adducts with DNA, potentially leading to mutations and carcinogenic effects. The molecular targets include adenine residues in DNA, and the pathways involved in its action include the activation of DNA repair mechanisms and apoptosis in response to DNA damage.

Medicine

- It is explored for its potential use in drug development, particularly in the design of anticancer agents due to its structural similarity to other bioactive PAHs.

Industry

- It is utilized in the development of organic semiconductors and other materials with unique electronic properties.

Chemical Reactions

Preparation Methods

- The synthesis of BENZO(c)PHENANTHRENE, 5-ISOPROPYL- typically involves the functionalization of benzo[c]phenanthrene. One common method is Friedel-Crafts alkylation, where benzo[c]phenanthrene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Industrial production may involve similar synthetic routes but on a larger scale, optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.

Types of Reactions:

- Oxidation: BENZO(c)PHENANTHRENE, 5-ISOPROPYL- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of quinones or other oxidized derivatives.

- Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C). This reaction can convert the aromatic rings into partially or fully hydrogenated products.

- Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at various positions on the aromatic rings. Common reagents include nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.

Mechanism of Action

The mechanism of action of BENZO©PHENANTHRENE, 5-ISOPROPYL- involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include adenine residues in DNA, and the pathways involved in its action include the activation of DNA repair mechanisms and apoptosis in response to DNA damage .

Comparison with Similar Compounds

Table 1: Molecular Weight and Structural Features

| Compound | Molecular Weight | Key Structural Features |

|---|---|---|

| Benzo(c)phenanthrene | 228.29 g/mol | Angular PAH without bay region |

| 5-Isopropyl-benzo(c)phenanthrene* | ~270.40 g/mol | Isopropyl group at position 5; no bay region |

| Benzo(a)pyrene | 252.32 g/mol | Linear PAH with bay-region diol-epoxide site |

| Chrysene | 228.29 g/mol | Linear PAH with bay-region diol-epoxide site |

| Phenanthrene | 178.23 g/mol | Angular PAH without bay region |

*Estimated based on 5-methyl-benzo(c)phenanthrene (242.32 g/mol) .

Key Observations :

- Unlike benzo(a)pyrene and chrysene, benzo(c)phenanthrene lacks a classic bay region, which is critical for the carcinogenicity of many PAHs via diol-epoxide formation .

Carcinogenic and Mutagenic Activity

Table 2: Tumorigenic and Mutagenic Potency

Key Comparisons :

- Bay-Region Influence: Benzo(a)pyrene and chrysene bay-region diol-epoxides exhibit high tumorigenicity due to stereospecific DNA adduct formation . Benzo(c)phenanthrene lacks this structural feature, likely contributing to its lower carcinogenic profile .

- Substituent Effects : Alkyl groups (e.g., isopropyl) may hinder enzymatic oxidation required for metabolic activation. For example, methyl-substituted PAHs often show reduced activity compared to unsubstituted analogs .

- Mutagenicity: Benzo(c)phenanthrene requires exogenous metabolic activation for mutagenicity, whereas bay-region epoxides of chrysene and phenanthrene are direct-acting mutagens .

Metabolic and Environmental Stability

Table 3: Stability and Environmental Presence

Key Findings :

- Benzo(c)phenanthrene was absent in camel milk samples, suggesting lower environmental persistence or rapid degradation compared to phenanthrene .

Biological Activity

Benzo(c)phenanthrene, 5-isopropyl- is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity, particularly in terms of its potential carcinogenic effects and interactions with biological systems. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Overview of Benzo(c)phenanthrene, 5-Isopropyl-

Benzo(c)phenanthrene, 5-isopropyl- is structurally related to other PAHs known for their carcinogenic properties. PAHs are environmental pollutants that arise from incomplete combustion of organic materials and are prevalent in tobacco smoke, grilled foods, and vehicle emissions. The metabolic activation of PAHs leads to the formation of reactive intermediates that can bind to DNA, resulting in mutations and cancer.

Metabolic Activation

The metabolism of benzo(c)phenanthrene compounds typically involves cytochrome P450 enzymes, which facilitate the conversion of these hydrocarbons into more reactive forms. For instance, studies on related compounds like benzo[a]pyrene reveal that metabolic pathways can lead to the formation of diol epoxides that are highly reactive and capable of forming DNA adducts . These adducts can initiate mutagenesis, leading to tumorigenesis in various tissues.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various phenanthrene derivatives, including benzo(c)phenanthrene, 5-isopropyl-. A range of cancer cell lines were tested to assess the compound's efficacy:

| Compound | Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| Benzo(c)phenanthrene, 5-Isopropyl- | HepG2 (liver cancer) | 1.24 | Moderate |

| Benzo(c)phenanthrene, 5-Isopropyl- | MCF7 (breast cancer) | 0.89 | Significant |

| Benzo(c)phenanthrene, 5-Isopropyl- | A549 (lung cancer) | 0.16 | High |

These results indicate that benzo(c)phenanthrene, 5-isopropyl- exhibits notable cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent or a model compound for further drug development .

Case Studies

The biological activity of benzo(c)phenanthrene, 5-isopropyl- is primarily attributed to its ability to intercalate into DNA and form adducts. This intercalation disrupts normal DNA function and can lead to replication errors during cell division. Additionally, the compound may induce oxidative stress by generating reactive oxygen species (ROS), further contributing to its cytotoxic effects .

Q & A

Q. What are the key considerations for synthesizing 5-isopropylbenzo[c]phenanthrene in laboratory settings?

Synthesis requires multi-step organic reactions, such as Friedel-Crafts alkylation or cyclization strategies. For example, derivatives of benzo[c]phenanthrene are often synthesized via cycloaddition or halogenation followed by substitution with isopropyl groups. Purification techniques like column chromatography or HPLC are critical to isolate the compound, and characterization should include H/C NMR, mass spectrometry (MS), and elemental analysis to confirm structural integrity .

Q. How can researchers quantify 5-isopropylbenzo[c]phenanthrene in environmental matrices?

Gas chromatography-mass spectrometry (GC/MS) is the gold standard for detecting PAHs. Samples are typically extracted using solvents like acetone or benzene, concentrated via rotary evaporation, and analyzed with internal standards (e.g., deuterated PAHs) to ensure accuracy. Detection limits as low as 0.00005 mg/L have been reported in water samples, requiring stringent quality control for trace-level quantification .

Q. What are the primary physical properties of 5-isopropylbenzo[c]phenanthrene relevant to experimental design?

Key properties include molecular weight (242.323 g/mol for the unsubstituted benzo[c]phenanthrene core), lipophilicity (logP), and UV-Vis absorption spectra. These properties guide solvent selection for solubility studies, chromatographic separation conditions, and photostability assessments. Structural analogs suggest that the isopropyl group increases steric hindrance, potentially altering reactivity .

Advanced Research Questions

Q. How can conflicting carcinogenicity data for benzo[c]phenanthrene derivatives be resolved?

Discrepancies often arise from differences in metabolic activation systems or experimental models. For example, benzo[c]phenanthrene showed mutagenicity in Salmonella typhimurium assays with metabolic activation but inadequate evidence in rodent carcinogenicity studies . Researchers should employ orthogonal assays (e.g., mammalian cell mutagenicity tests, in vivo tumorigenicity models) and validate metabolic pathways using cytochrome P450 isoforms to reconcile contradictions .

Q. What statistical methods are appropriate for analyzing small-sample environmental monitoring data for 5-isopropylbenzo[c]phenanthrene?

For datasets with <10 samples, non-parametric methods like the Chebyshev inequality are recommended to calculate 95% upper confidence limits (UCLs). This approach avoids assumptions of normality and provides conservative risk estimates. Larger datasets may use adjusted skewness UCLs or modified-t methods, as described in Singh et al. (2006) .

Q. How does the isopropyl substituent influence the environmental fate of benzo[c]phenanthrene?

The isopropyl group enhances hydrophobicity, increasing adsorption to particulate matter and reducing bioavailability. Comparative studies using LC-MS/MS can track degradation products in simulated sunlight or microbial systems. For example, alkylated PAHs often exhibit slower photodegradation rates than parent compounds, necessitating long-term stability studies .

Q. What experimental designs are optimal for assessing structure-activity relationships (SARs) in 5-isopropylbenzo[c]phenanthrene derivatives?

Use a combinatorial chemistry approach to synthesize analogs with varying substituents (e.g., halogens, methyl groups). Evaluate biological activity (e.g., cytotoxicity, receptor binding) across models (e.g., cell lines, zebrafish embryos) and correlate results with computational docking studies to identify critical molecular interactions .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.